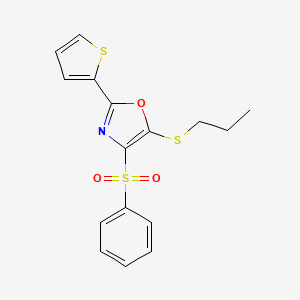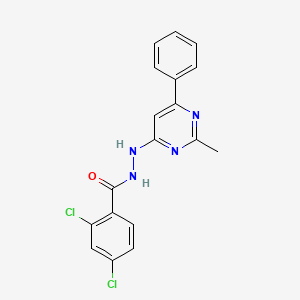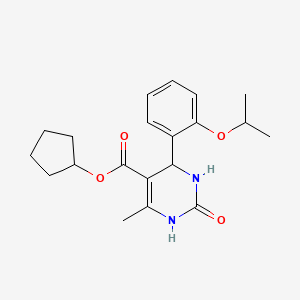![molecular formula C18H22O4 B4964949 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug (PED).
作用機序
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene exerts its effects through the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating PPARδ, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid metabolism, reduced inflammation, and enhanced glucose uptake. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to increase running endurance by up to 70%, which is attributed to its ability to enhance fatty acid oxidation and improve oxygen utilization. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to increase HDL cholesterol levels and reduce triglyceride levels, indicating its potential as a lipid-lowering agent.
実験室実験の利点と制限
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to modulate PPARδ activity, which is involved in many physiological processes. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has some limitations, including its potential to cause liver toxicity and the lack of long-term safety data in humans.
将来の方向性
There are several future directions for research on 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, including investigating its potential as a treatment for metabolic disorders, cardiovascular diseases, and cancer. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene in humans. Furthermore, the development of novel PPARδ agonists with improved selectivity and potency is an area of active research.
合成法
The synthesis of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chlorobutyryl chloride with 3-methoxyphenol to form 4-(3-methoxyphenoxy)butyryl chloride, which is then reacted with 1-methoxy-2-hydroxybenzene to yield 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to improve insulin sensitivity, reduce body weight and fat mass, and increase HDL cholesterol levels. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been investigated for its ability to improve lipid profiles, reduce inflammation, and enhance exercise capacity.
特性
IUPAC Name |
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-8-7-9-16(14-15)21-12-5-6-13-22-18-11-4-3-10-17(18)20-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTITGLOOUHZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)
![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)
![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)


![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)

![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)